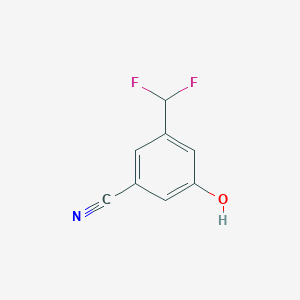

3-(Difluoromethyl)-5-hydroxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difluoromethylated compounds are of significant interest in various fields such as drug design, agrochemicals, pharmaceuticals, and material science . This is due to the fact that the incorporation of a difluoromethyl group into biologically active molecules can improve their chemical, physical, and biological properties .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .科学的研究の応用

- The incorporation of fluorine and difluoromethyl groups in drug molecules can enhance metabolic stability, lipophilicity, and bioavailability . Researchers explore 3-(Difluoromethyl)-5-hydroxybenzonitrile as a potential lead compound for drug development.

- Fluorinated compounds often exhibit improved properties in agrochemicals . Researchers investigate the use of 3-(Difluoromethyl)-5-hydroxybenzonitrile in designing novel pesticides or herbicides.

- Incorporating fluorine-containing motifs into polymers can alter their physical properties . Scientists explore the use of this compound in polymer synthesis or modification.

- Recent studies highlight the photocatalytic difluoromethylation of aromatic ketone-derived substrates using difluoromethylsulfone (a CF₂H source) . 3-(Difluoromethyl)-5-hydroxybenzonitrile could be a valuable substrate in such reactions.

- Quinoxalin-2-one, a common skeleton in natural products, is structurally related to this compound . Researchers explore its potential as a precursor for synthesizing bioactive molecules.

- The development of fluorine-containing drugs is an active area of research . 3-(Difluoromethyl)-5-hydroxybenzonitrile contributes to this field by providing a unique combination of functional groups.

Medicinal Chemistry and Drug Design

Agrochemicals and Pesticides

Material Science and Polymers

Photocatalysis and Organic Synthesis

Bioactive Natural Products

Fluorine-Containing Pharmaceuticals

Safety and Hazards

将来の方向性

The field of difluoromethylation has seen significant advances in recent years, and it’s expected that this trend will continue . The development of new difluoromethylation reagents and methods will likely lead to the discovery of new difluoromethylated compounds with potential applications in various fields .

作用機序

Target of Action

The primary target of 3-(Difluoromethyl)-5-hydroxybenzonitrile is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .

Mode of Action

3-(Difluoromethyl)-5-hydroxybenzonitrile acts by inhibiting the succinate dehydrogenase enzyme . This inhibition disrupts the normal functioning of the enzyme, leading to an interruption in energy production and the growth of the organism . The compound’s interaction with its target results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .

Biochemical Pathways

The compound affects the citric acid cycle and the mitochondrial respiratory chain by inhibiting the succinate dehydrogenase enzyme . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source. The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

It is known that the presence of the difluoromethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules This suggests that the compound may have good bioavailability

Result of Action

The result of the action of 3-(Difluoromethyl)-5-hydroxybenzonitrile is the inhibition of growth in the target organisms. By inhibiting the succinate dehydrogenase enzyme, the compound disrupts energy production within the cell, leading to cell death .

特性

IUPAC Name |

3-(difluoromethyl)-5-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJFEPKRTUHYCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-5-hydroxybenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)](/img/structure/B8098684.png)

![[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol](/img/structure/B8098703.png)

![tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B8098760.png)